Uracil Arabinoside

説明

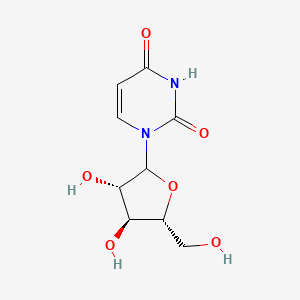

Structure

3D Structure

特性

IUPAC Name |

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-CCXZUQQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184832 | |

| Record name | Arabinofuranosyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3083-77-0 | |

| Record name | Uracil arabinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3083-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinofuranosyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arabinofuranosyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-β-D-arabinofuranosyl-(1H,3H)-pyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URACIL ARABINOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK0WMW5NQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Uracil Arabinoside

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uracil (B121893) Arabinoside (Ara-U), also known as Spongouridine, is a pyrimidine (B1678525) nucleoside analog with a multifaceted mechanism of action. Primarily recognized as the principal metabolite of the potent chemotherapeutic agent Cytosine Arabinoside (Ara-C), Ara-U is not merely an inactive byproduct. Emerging evidence demonstrates that Uracil Arabinoside actively enhances the cytotoxic effects of Ara-C through a unique mechanism of cell cycle modulation. Furthermore, Ara-U and its derivatives have been investigated for their intrinsic antiviral properties. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by available data, detailed experimental protocols, and visual representations of the involved biochemical pathways.

Core Mechanism of Action: Potentiation of Cytosine Arabinoside (Ara-C) Cytotoxicity

The most well-characterized mechanism of action of this compound is its ability to potentiate the anticancer activity of Cytosine Arabinoside. This synergistic interaction is mediated by the cytostatic effect of Ara-U, which leads to a delay in the progression of the cell cycle, specifically in the S-phase.[1][2]

This S-phase arrest has a critical downstream consequence: the upregulation of deoxycytidine kinase (dCK) activity.[1][2] Deoxycytidine kinase is the rate-limiting enzyme responsible for the initial phosphorylation of Ara-C to Ara-C monophosphate (Ara-CMP), which is the first step in its conversion to the active cytotoxic metabolite, Ara-C triphosphate (Ara-CTP).[3] By increasing the activity of dCK, pretreatment with Ara-U leads to a more efficient conversion of Ara-C to Ara-CTP, resulting in enhanced incorporation of Ara-CTP into DNA and ultimately, increased cytotoxicity.[1][2]

Signaling Pathway and Experimental Workflow

The potentiation of Ara-C by Ara-U can be visualized as a clear sequence of events, from the administration of Ara-U to the ultimate enhancement of Ara-C's cytotoxic effect.

Caption: Potentiation of Ara-C by Ara-U.

Antiviral Activity

This compound, in its natural form as Spongouridine isolated from marine sponges, and its synthetic derivatives have demonstrated antiviral properties.[4][5] The primary mechanism of antiviral action for many nucleoside analogs, including derivatives of Ara-U, involves selective phosphorylation by viral kinases, followed by the inhibition of viral DNA or RNA polymerases.

For instance, derivatives of this compound have shown potent and selective activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[6][7] The proposed mechanism involves the phosphorylation of the Ara-U derivative by the viral thymidine (B127349) kinase, which is much more efficient than the phosphorylation by host cell kinases. The resulting phosphorylated compound then acts as an inhibitor of the viral DNA polymerase, thus halting viral replication.

Direct Inhibition of DNA Polymerase

While the primary mechanism of Ara-U's anticancer effect is the potentiation of Ara-C, there is some evidence to suggest that uracil and its analogs can directly interact with DNA polymerases. Studies on archaeal family-D DNA polymerase have shown that the presence of uracil in the DNA template can inhibit the polymerase's activity.[8][9] This inhibition is characterized by increased DNA binding, a slower rate of polymerization, and stimulation of the 3'–5' proofreading exonuclease activity.[8][9] However, it is important to note that this has been demonstrated in archaea, and the direct inhibitory effect of this compound on mammalian or viral DNA polymerases is not as well-established as its role in Ara-C potentiation.

Quantitative Data

Quantitative data on the standalone biological activity of this compound (Ara-U) is limited in the published literature. Most studies focus on its role in modulating the activity of Ara-C or on the activity of its derivatives.

Table 1: Effect of this compound (Ara-U) on Deoxycytidine Kinase Activity

| Cell Line | Treatment | Fold Increase in dCK Activity | Reference |

| L5178Y murine leukemia | Pretreatment with Ara-U | 3.6-fold | [1][2] |

Table 2: Antiviral Activity of this compound Derivatives

| Compound | Virus | Cell Line | EC₅₀ (µg/mL) | Reference |

| 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil (FEFAU) | HSV-1 | Vero | 0.03-0.2 | [7] |

| 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil (FEFAU) | HSV-2 | Vero | 0.1-0.3 | [7] |

| 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil (FEFAU) | VZV | HEL | 0.03 | [7] |

| 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU) | VZV (TK-deficient) | HEL | ~1 µg/mL | [1] |

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is a representative method for analyzing the effect of this compound on the cell cycle distribution of leukemia cells, based on the findings of Yang et al. (1985).

Objective: To determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with this compound.

Materials:

-

L5178Y murine leukemia cells

-

RPMI 1640 medium supplemented with 10% fetal bovine serum

-

This compound (Ara-U)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture L5178Y cells in RPMI 1640 medium. Seed cells at a density of 2 x 10⁵ cells/mL and treat with the desired concentration of Ara-U (e.g., 200-1000 µM) or vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 1 mL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at >600 nm. Collect data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Deoxycytidine Kinase (dCK) Activity Assay

This protocol provides a general method for determining the effect of this compound pretreatment on the activity of deoxycytidine kinase.

Objective: To measure the enzymatic activity of dCK in cell lysates after treatment with Ara-U.

Materials:

-

L5178Y cells treated with Ara-U or vehicle control

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)

-

dCK assay buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM MgCl₂, 2 mM DTT)

-

[³H]-deoxycytidine (substrate)

-

ATP

-

DE-81 ion-exchange filter paper

-

Scintillation fluid and counter

Procedure:

-

Cell Lysate Preparation: Following treatment with Ara-U, harvest and wash the L5178Y cells. Lyse the cells in lysis buffer on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant.

-

Kinase Reaction: Set up the kinase reaction in a final volume of 50 µL containing dCK assay buffer, 10 mM ATP, 50 µM [³H]-deoxycytidine, and 20-50 µg of cell lysate protein.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Stopping the Reaction: Spot 40 µL of the reaction mixture onto DE-81 filter paper discs.

-

Washing: Wash the filter papers three times for 10 minutes each in 1 mM ammonium (B1175870) formate (B1220265) to remove unreacted [³H]-deoxycytidine. Follow with a final wash in ethanol.

-

Scintillation Counting: Dry the filter papers and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of phosphorylated [³H]-deoxycytidine based on the measured radioactivity and the specific activity of the radiolabeled substrate. Express the dCK activity as pmol of product formed per minute per mg of protein.

Conclusion

This compound, far from being an inert metabolite, plays a significant role in cancer chemotherapy by potentiating the effects of Cytosine Arabinoside. Its ability to induce S-phase arrest and subsequently increase the activity of the key activating enzyme, deoxycytidine kinase, represents a sophisticated mechanism of synergistic drug interaction. While its direct antiviral and DNA polymerase inhibitory activities are less characterized, they remain areas of interest for further research. The information provided in this guide serves as a comprehensive resource for understanding the core mechanism of action of this compound and provides a foundation for future investigations into its therapeutic potential.

References

- 1. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deoxycytidine Kinase (DCK) Mutations in Human Acute Myeloid Leukemia Resistant to Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral Lead Compounds from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ara-c induces cell cycle G1/S arrest by inducing upregulation of the INK4 family gene or directly inhibiting the formation of the cell cycle-dependent complex CDK4/cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ara-c induces cell cycle G1/S arrest by inducing upregulation of the INK4 family gene or directly inhibiting the formation of the cell cycle-dependent complex CDK4/cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction between DNA Polymerase lambda and anticancer nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel inhibition of archaeal family-D DNA polymerase by uracil - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of Uracil Arabinoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uracil (B121893) arabinoside (Ara-U), a pyrimidine (B1678525) nucleoside analog, has garnered significant interest in the fields of virology and oncology. As the primary and less toxic metabolite of the potent chemotherapeutic agent cytarabine (B982) (Ara-C), its role in modulating the efficacy and toxicity of Ara-C has been a subject of extensive research. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of uracil arabinoside. Detailed experimental protocols for its synthesis, in vitro evaluation, and enzymatic phosphorylation are presented, alongside a summary of its pharmacokinetic profile. Furthermore, this document elucidates the key signaling pathways influenced by this compound, offering a comprehensive resource for researchers and professionals in drug development.

Chemical Structure and Properties

This compound, also known as 1-β-D-arabinofuranosyluracil or spongouridine, is a nucleoside analog composed of a uracil base linked to an arabinose sugar moiety.[1] Unlike the naturally occurring uridine, which contains ribose, the sugar in this compound is arabinose, where the hydroxyl group at the 2' position is in the epi-configuration. This structural difference is fundamental to its biological activity.

Chemical Structure:

Image Caption: The chemical structure of this compound (Ara-U).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is a white to off-white crystalline solid that is soluble in water.[2]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₆ | [3][4] |

| Molecular Weight | 244.20 g/mol | [3][5] |

| CAS Number | 3083-77-0 | [3] |

| Melting Point | 224-226 °C | |

| Solubility | Soluble in water | [2] |

| Appearance | White to off-white crystalline powder | |

| pKa | 9.23 (predicted) | |

| LogP | -2.1 (predicted) |

Biological Activities and Mechanism of Action

This compound exhibits both antiviral and anticancer properties, although its potency is generally lower than that of its parent compound, cytarabine. Its primary mechanism of action involves its intracellular phosphorylation and subsequent interference with nucleic acid synthesis.

Anticancer Activity

Pretreatment of L5178Y murine leukemia cells with this compound has been shown to enhance the cytotoxicity of cytarabine.[3][6] This synergistic effect is attributed to the cytostatic action of Ara-U, which causes a delay in the S-phase of the cell cycle.[6] This delay leads to a 3.6-fold increase in the activity of deoxycytidine kinase, the enzyme responsible for the initial phosphorylation of Ara-C, thereby enhancing its anabolic activation and incorporation into DNA.[6]

Antiviral Activity

This compound has demonstrated activity against certain viruses, particularly herpes simplex virus (HSV).[7] Its antiviral effect is also dependent on its intracellular phosphorylation. The triphosphate form of this compound can act as a competitive inhibitor of viral DNA polymerase, and its incorporation into the growing viral DNA chain can lead to chain termination.

Mechanism of Action: Interference with Nucleic Acid Synthesis

The biological effects of this compound are contingent upon its metabolic activation through a series of phosphorylation steps.

Once converted to its triphosphate form (Ara-UTP), it can be incorporated into RNA, leading to the disruption of RNA synthesis and function.[2] While less pronounced than the effect of Ara-C on DNA synthesis, this incorporation into RNA contributes to its overall cytotoxic and antiviral effects.

Pharmacokinetics

This compound is the primary metabolite of cytarabine, formed through deamination by cytidine (B196190) deaminase. Following high-dose administration of cytarabine, Ara-U appears rapidly in both plasma and cerebrospinal fluid (CSF), reaching peak concentrations that are approximately 10 times higher than those of Ara-C.[8] Only a small fraction (4-6%) of the administered cytarabine dose is excreted unchanged in the urine, while a significant portion (63-73%) is eliminated as Ara-U within the first 24 hours.[8]

| Parameter | Value | Reference |

| Peak Plasma Concentration (after high-dose Ara-C) | ~104 µg/mL | [8] |

| Peak CSF Concentration (after high-dose Ara-C) | ~11.2 µg/mL | [8] |

| Urinary Excretion (as % of Ara-C dose) | 63-73% within 24h | [8] |

Experimental Protocols

Synthesis of 1-β-D-Arabinofuranosyluracil (this compound)

This protocol is adapted from a general method for the synthesis of arabinofuranosyl nucleosides.

Materials:

-

Uracil

-

1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose

-

Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Methanol (B129727) (MeOH)

-

Sodium methoxide (B1231860) (NaOMe)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Suspend uracil in anhydrous DCM.

-

Add BSA and stir the mixture at room temperature under an inert atmosphere until the uracil is fully silylated (the solution becomes clear).

-

Cool the reaction mixture to 0 °C and add 1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose.

-

Add TMSOTf dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the protected nucleoside.

-

Dissolve the protected nucleoside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide and stir at room temperature for 4-6 hours.

-

Neutralize the reaction with acidic resin, filter, and concentrate the filtrate under reduced pressure.

-

Purify the final product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure this compound.

In Vitro Anticancer Activity: MTT Assay

This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][9][10][11][12]

Materials:

-

Cancer cell line (e.g., L5178Y, HeLa, Jurkat)

-

Complete cell culture medium

-

This compound stock solution (dissolved in sterile PBS or DMSO)

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with medium only (blank) and cells with medium containing the vehicle (control).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antiviral Activity: Plaque Reduction Assay

This protocol details the evaluation of the antiviral activity of this compound against viruses such as HSV-1 using a plaque reduction assay.

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells for HSV-1)

-

Virus stock of known titer

-

Complete cell culture medium

-

This compound stock solution

-

Overlay medium (e.g., medium with 1% methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus and infect the cells for 1 hour to determine the appropriate dilution that yields 50-100 plaques per well.

-

In a separate experiment, pre-incubate the cells with various concentrations of this compound for 2 hours.

-

Infect the pre-treated cells with the determined virus dilution for 1 hour.

-

Remove the virus inoculum and add 2 mL of overlay medium containing the respective concentrations of this compound to each well.

-

Incubate the plates for 2-3 days until plaques are visible.

-

Fix the cells with 10% formalin and stain with 0.5% crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration compared to the virus control and determine the IC₅₀ value.

Enzymatic Phosphorylation Assay

This protocol outlines a method to assess the phosphorylation of this compound by cellular kinases.

Materials:

-

This compound

-

Recombinant human uridine-cytidine kinase (UCK)

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, a specific concentration of UCK, and various concentrations of this compound.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37 °C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a luminometer.

-

Determine the kinetic parameters (Km and Vmax) of the phosphorylation reaction.

Signaling Pathways and Logical Relationships

The biological activity of this compound is intricately linked to the cellular pyrimidine salvage pathway and its subsequent effects on nucleic acid metabolism.

Conclusion

This compound, while being the less potent metabolite of cytarabine, plays a crucial role in the overall therapeutic outcome of high-dose cytarabine treatment. Its ability to modulate the activity of key enzymes in the pyrimidine salvage pathway highlights the complex interplay of drug metabolism and cellular response. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the continued investigation of this compound and the development of novel therapeutic strategies in oncology and virology. Further research is warranted to fully elucidate its independent therapeutic potential and to explore its utility as a chemosensitizing agent.

References

- 1. Novel inhibition of archaeal family-D DNA polymerase by uracil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA analysis by biosynthetic tagging using 4-thiouracil and uracil phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. ウラシル 1-β-D-アラビノフラノシド pharmaceutical secondary standard, certified reference material | Sigma-Aldrich [sigmaaldrich.com]

- 6. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uracil - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. The incorporation of 5-ribosyluracil triphosphate into RNA in nuclear extracts of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of Uracil Arabinoside (Ara-U)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uracil (B121893) arabinoside (Ara-U), also known as spongouridine, is a pyrimidine (B1678525) nucleoside analog with significant antiviral and potential anticancer properties. As a key intermediate in the synthesis of other bioactive nucleosides, such as the chemotherapeutic agent cytarabine (B982) (Ara-C), efficient and scalable synthetic routes to high-purity Ara-U are of paramount importance. This technical guide provides a comprehensive overview of the primary chemical and enzymatic pathways for the synthesis of Uracil Arabinoside. Detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of the synthetic workflows are presented to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is a naturally occurring arabinofuranosyl nucleoside, first isolated from the Caribbean sponge Tethya crypta. It belongs to a class of nucleoside analogs that have garnered significant interest due to their therapeutic potential. The core structure of Ara-U consists of a uracil base linked to an arabinose sugar moiety. This structural variation from the naturally occurring uridine (B1682114), which contains ribose, is responsible for its biological activity, as it can interfere with nucleic acid synthesis.

This guide will explore the two predominant strategies for the synthesis of this compound: classical chemical synthesis and biocatalytic enzymatic synthesis. Each approach offers distinct advantages and challenges in terms of stereoselectivity, yield, purity, and scalability.

Chemical Synthesis of this compound

The most established and widely employed chemical synthesis of this compound commences with the readily available and structurally similar nucleoside, uridine. This pathway proceeds through a key intramolecular cyclization to form a 2,2'-anhydrouridine (B559692) intermediate, which is subsequently hydrolyzed to yield the desired arabinofuranosyl configuration.

Synthesis Pathway from Uridine

The conversion of uridine to this compound is a robust two-step process with a notable overall yield.[1]

Experimental Protocols

Step 1: Synthesis of 2,2'-Anhydrouridine from Uridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve uridine and diphenyl carbonate in anhydrous N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to a temperature of 150-160°C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction (typically several hours), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then triturated with a suitable solvent, such as diethyl ether, to precipitate the crude 2,2'-anhydrouridine.

-

Purification: The crude product is collected by filtration, washed with diethyl ether, and can be further purified by recrystallization from a solvent system like ethanol-water to yield pure 2,2'-anhydrouridine.

Step 2: Hydrolysis of 2,2'-Anhydrouridine to this compound

-

Reaction Setup: The purified 2,2'-anhydrouridine is suspended in an aqueous solution.

-

Reaction Conditions: The hydrolysis can be effected under either acidic or basic conditions.

-

Acidic Hydrolysis: The suspension is treated with a dilute mineral acid, such as hydrochloric acid, and heated to reflux.

-

Basic Hydrolysis: Alternatively, the suspension is treated with an aqueous base, such as sodium hydroxide, and heated.

-

-

Work-up and Isolation: The reaction mixture is neutralized. Upon cooling, this compound crystallizes out of the solution.

-

Purification: The crystals are collected by filtration, washed with cold water, and then with a solvent like ethanol (B145695) to remove any remaining impurities. The final product can be dried under vacuum.

Quantitative Data

| Parameter | Value | Reference |

| Overall Yield | 68% | [1] |

| Purity | High (after recrystallization) | - |

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly selective alternative to chemical methods, often proceeding under mild reaction conditions and without the need for protecting groups. The primary enzymatic route to this compound involves a transglycosylation reaction catalyzed by nucleoside phosphorylases.

Transglycosylation Pathway

In this pathway, a suitable arabinose donor, such as arabinose-1-phosphate, reacts with uracil in the presence of a specific enzyme, typically uridine phosphorylase (UP). The enzyme catalyzes the formation of the N-glycosidic bond with the correct β-configuration.

It is important to note that the thermodynamic equilibrium of the reaction catalyzed by uridine phosphorylase often favors the reverse reaction, phosphorolysis of the nucleoside.[2] This can lead to low yields of the desired product. Strategies to overcome this limitation include using a high concentration of the uracil substrate or employing coupled enzyme systems to shift the equilibrium towards synthesis.

A multi-enzyme cascade has been developed for the de novo synthesis of arabinosides from inexpensive starting materials like sucrose (B13894) and the corresponding nucleobase. While this system has been successful for the synthesis of other arabinosides, the yield for this compound was reported to be very low.[2]

Experimental Protocol (General)

-

Enzyme Preparation: A recombinant uridine phosphorylase (UP), often from E. coli, is typically used. The enzyme may be in the form of a purified solution or as a whole-cell catalyst.

-

Reaction Mixture: The reaction is carried out in a buffered aqueous solution (e.g., phosphate buffer) at a pH optimal for the enzyme's activity. The mixture contains uracil, arabinose-1-phosphate, and the UP enzyme.

-

Reaction Conditions: The reaction is incubated at a specific temperature (e.g., 37-50°C) with gentle agitation for a period ranging from several hours to days.

-

Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to quantify the formation of this compound.

-

Work-up and Purification: Once the reaction has reached equilibrium or the desired conversion, the enzyme is removed (e.g., by centrifugation for whole cells or by denaturation and centrifugation for purified enzyme). The supernatant is then subjected to purification, typically using chromatographic techniques such as ion-exchange or reverse-phase chromatography, to isolate the pure this compound.

Quantitative Data

The yield of enzymatic synthesis of this compound is highly dependent on the specific reaction conditions, enzyme source, and strategies used to overcome the unfavorable equilibrium.

| Parameter | Value | Reference |

| Yield | Generally low | [2] |

| Stereoselectivity | High (β-anomer) | - |

| Reaction Conditions | Mild (aqueous buffer, moderate temperature) | - |

Comparative Analysis

| Feature | Chemical Synthesis (from Uridine) | Enzymatic Synthesis (Transglycosylation) |

| Starting Materials | Uridine, Diphenyl Carbonate | Uracil, Arabinose-1-Phosphate |

| Key Intermediate | 2,2'-Anhydrouridine | Arabinose-1-Phosphate |

| Stereoselectivity | High (controlled by intermediate) | High (enzyme-controlled) |

| Yield | Good (up to 68% overall) | Generally low (thermodynamically limited) |

| Reaction Conditions | Harsh (high temperature, organic solvents) | Mild (aqueous, physiological pH and temp) |

| Byproducts | Stoichiometric byproducts | Minimal byproducts |

| Scalability | Well-established for large scale | Can be challenging due to enzyme cost/stability |

| Environmental Impact | Use of organic solvents and harsh reagents | Greener, water-based chemistry |

Conclusion

Both chemical and enzymatic pathways offer viable routes for the synthesis of this compound. The chemical synthesis starting from uridine is a well-established, high-yielding method suitable for large-scale production, despite its reliance on harsher reaction conditions. Enzymatic synthesis, while offering the advantages of high stereoselectivity and mild, environmentally friendly conditions, is currently hampered by low yields due to unfavorable thermodynamics.

For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of their application, including the desired scale of production, purity specifications, and considerations for process sustainability. Future research in the enzymatic synthesis of this compound will likely focus on enzyme engineering and the development of innovative cascade reactions to overcome the current yield limitations, paving the way for more efficient and sustainable production of this important nucleoside analog.

References

From Sponge to Specter: The Enduring Legacy of Spongouridine and its Analogs in Antiviral and Anticancer Therapy

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Discovered in the mid-20th century from the Caribbean sponge Tectitethya crypta, spongouridine, a humble marine nucleoside, has cast a long and impactful shadow across the landscape of modern medicine. While its intrinsic biological activity is modest, its unique arabinose sugar moiety sparked a revolution in medicinal chemistry, leading to the development of a powerful class of synthetic analogs that remain cornerstones of antiviral and anticancer chemotherapy. This in-depth technical guide provides a comprehensive overview of the biological activities of spongouridine and its derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate them.

The Genesis: Spongouridine and its Structural Significance

Spongouridine (ara-U) is a pyrimidine (B1678525) nucleoside distinguished by the presence of an arabinose sugar instead of the ribose found in uridine (B1682114). This seemingly subtle structural alteration has profound biological consequences. The arabinose configuration hinders the proper functioning of enzymes involved in nucleic acid synthesis, laying the foundation for the development of potent therapeutic agents.

Key Analogs and Their Biological Activities

The true therapeutic potential of the spongouridine scaffold was unlocked through synthetic modification, giving rise to a portfolio of clinically significant analogs.

Antiviral Analogs

Vidarabine (Ara-A): A purine (B94841) analog of spongouridine, Vidarabine was one of the first systemically active antiviral drugs. It demonstrates efficacy against herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV).

Anticancer Analogs

Cytarabine (Ara-C): A cytosine analog, Cytarabine is a potent chemotherapeutic agent primarily used in the treatment of acute myeloid leukemia (AML) and certain types of non-Hodgkin's lymphoma.

Gemcitabine (dFdC): A difluorinated deoxycytidine analog, Gemcitabine boasts a broad spectrum of anticancer activity and is a first-line treatment for various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.

Quantitative Biological Activity

The efficacy of spongouridine analogs is quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) being key metrics. The following tables summarize the reported activity of prominent analogs against various viral strains and cancer cell lines.

Table 1: Antiviral Activity of Spongouridine Analogs

| Compound | Virus | Cell Line | IC50 (µM) | Reference |

| Vidarabine (Ara-A) | Herpes Simplex Virus-1 (HSV-1) | Vero | 3.5 - 10 | [1] |

| Vidarabine (Ara-A) | Herpes Simplex Virus-2 (HSV-2) | Vero | 5.0 - 15 | [1] |

| Vidarabine (Ara-A) | Varicella-Zoster Virus (VZV) | HEL | 0.5 - 2.0 | [1] |

| Spongouridine | Herpes Simplex Virus-1 (HSV-1) | Weak Activity | [2] |

Table 2: Anticancer Activity of Spongouridine Analogs

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Cytarabine (Ara-C) | HL-60 | Acute Promyelocytic Leukemia | 0.01 - 0.1 | [3] |

| Cytarabine (Ara-C) | K562 | Chronic Myelogenous Leukemia | 0.1 - 1.0 | [4] |

| Cytarabine (Ara-C) | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.05 - 0.5 | [3] |

| Gemcitabine | Panc-1 | Pancreatic Cancer | 0.01 - 0.1 | [5] |

| Gemcitabine | A549 | Non-Small Cell Lung Cancer | 0.05 - 0.5 | [5] |

| Gemcitabine | MCF-7 | Breast Cancer | 0.1 - 1.0 | [6] |

Mechanisms of Action: Disrupting the Blueprint of Life

The primary mechanism of action for spongouridine analogs is the disruption of DNA synthesis. As nucleoside analogs, they are intracellularly phosphorylated to their active triphosphate forms, which then act as competitive inhibitors and fraudulent substrates for DNA polymerases.

Inhibition of DNA Polymerase

The triphosphate analogs of spongouridine derivatives compete with natural deoxynucleotide triphosphates (dNTPs) for the active site of DNA polymerases. Their incorporation into the growing DNA strand leads to chain termination, as the 3'-hydroxyl group of the arabinose sugar is in a trans configuration, preventing the formation of a phosphodiester bond with the next incoming nucleotide.

Inhibition of Ribonucleotide Reductase

Some analogs, notably Gemcitabine, also exhibit a secondary mechanism of action by inhibiting ribonucleotide reductase (RNR). RNR is a crucial enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR depletes the intracellular pool of dNTPs, further potentiating the disruption of DNA synthesis.

Signaling Pathways and Cellular Effects

The cytotoxic effects of spongouridine analogs are mediated through the activation of apoptotic pathways and cell cycle arrest.

DNA Damage Response and Apoptosis

The incorporation of these analogs into DNA triggers a DNA damage response, leading to the activation of cell cycle checkpoints and, ultimately, programmed cell death (apoptosis).

Cell Cycle Arrest

By interfering with DNA replication, these compounds primarily induce cell cycle arrest in the S phase, preventing cells from progressing through the cell cycle and dividing.

Experimental Protocols

The evaluation of the biological activity of spongouridine and its analogs relies on standardized in vitro assays.

Synthesis of Spongouridine Analogs

The synthesis of spongouridine analogs typically involves the coupling of a protected arabinose sugar with a modified nucleobase. A general synthetic workflow is outlined below.

A detailed protocol for the synthesis of a uridine derivative is as follows:

-

Protection of Arabinose: Commercially available D-arabinose is treated with an excess of acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid to yield 1,2,3,5-tetra-O-acetyl-β-D-arabinofuranose.

-

Glycosylation: The protected arabinose is then coupled with a silylated pyrimidine base (e.g., persilylated uracil) in the presence of a Lewis acid catalyst such as tin(IV) chloride in an aprotic solvent like acetonitrile.

-

Deprotection: The acetyl protecting groups are removed by treatment with a base, such as sodium methoxide (B1231860) in methanol, to yield the final spongouridine analog.

Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of a compound to inhibit the cytopathic effect of a virus.[7][8][9][10]

-

Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) is prepared in multi-well plates.

-

Virus Infection: The cell monolayers are infected with a known titer of the virus.

-

Compound Treatment: Serial dilutions of the test compound are added to the infected cell cultures.

-

Overlay: The cells are overlaid with a semi-solid medium (e.g., methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

Staining and Counting: The cell monolayers are fixed and stained with a dye (e.g., crystal violet) that stains living cells. Plaques, which are areas of dead or destroyed cells, appear as clear zones. The number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12][13][14]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a yellow tetrazolium salt, is added to each well.

-

Incubation: The plates are incubated for 2-4 hours, during which mitochondrial dehydrogenases in viable cells reduce the MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

Future Directions and Conclusion

The story of spongouridine and its analogs is a testament to the power of natural product-inspired drug discovery. While the initial lead compound showed limited activity, its unique chemical scaffold provided the blueprint for the synthesis of highly effective antiviral and anticancer drugs that have saved countless lives. Research in this area continues, with a focus on developing new analogs with improved efficacy, reduced toxicity, and the ability to overcome drug resistance. The ongoing exploration of marine biodiversity promises to unveil new and even more potent therapeutic agents, ensuring that the legacy of the humble sea sponge will continue to shape the future of medicine.

References

- 1. Antiviral Lead Compounds from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine Nucleosides: Structure, Bioactivity, Synthesis and Biosynthesis [mdpi.com]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. researchgate.net [researchgate.net]

- 10. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. MTT assay [bio-protocol.org]

The Dawn of Marine-Derived Pharmaceuticals: A Technical Guide to the Initial Isolation of Spongouridine

A seminal discovery in the 1950s by Werner Bergmann and his colleagues from the marine sponge Cryptotethya crypta heralded a new era in drug discovery. Their successful isolation of spongouridine, a novel nucleoside with an arabinose sugar moiety instead of the conventional ribose, laid the foundational groundwork for the development of a multitude of antiviral and anticancer therapies. This technical guide provides a comprehensive overview of the pioneering methods employed in the initial isolation and characterization of this pivotal marine natural product, tailored for researchers, scientists, and drug development professionals.

Sourcing and Preparation of Marine Sponge Material

The initial isolation of spongouridine was achieved from the Caribbean marine sponge, Cryptotethya crypta (also known as Tectitethya crypta).[1][2][3] The collected sponge specimens were meticulously prepared for extraction to ensure the preservation of the bioactive compounds.

Experimental Protocol: Specimen Preparation

-

Collection: Specimens of Cryptotethya crypta were collected from their natural marine habitat.

-

Preservation: To prevent degradation of the nucleosides, the collected sponges were immediately preserved. While the original publications do not specify the exact method, common practice at the time involved preservation in ethanol (B145695) or immediate drying.

-

Drying and Grinding: The preserved sponge material was dried to remove water content. Subsequently, the dried sponge was ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Nucleosides

The pioneering work of Bergmann and his team utilized a continuous extraction method to isolate the nucleosides from the prepared sponge material. Acetone (B3395972) was the solvent of choice for this process.[1][4]

Experimental Protocol: Soxhlet Extraction

-

Apparatus Setup: A Soxhlet extraction apparatus was assembled.

-

Sample Placement: A significant quantity of the dried and powdered Cryptotethya crypta was placed into the thimble of the Soxhlet extractor.

-

Solvent Addition: The round-bottom flask of the apparatus was filled with acetone.

-

Extraction Process: The acetone was heated to its boiling point. The continuous cycling of the solvent through the sponge material in the thimble effected the extraction of the nucleosides and other soluble compounds. This process was carried out over an extended period to ensure exhaustive extraction.

-

Crude Extract Collection: Upon completion of the extraction, the acetone in the round-bottom flask, now containing the crude extract, was allowed to cool.

Purification of Spongouridine

The crude acetone extract contained a mixture of compounds, from which spongouridine had to be isolated in a pure form. The original researchers described a process of "extensive purification" which involved fractional crystallization and other separation techniques of the era.

Experimental Protocol: Purification and Crystallization

-

Concentration of Crude Extract: The acetone was removed from the crude extract under reduced pressure to yield a concentrated syrup or solid residue.

-

Initial Purification: The concentrate was treated with a sequence of solvents to precipitate out less soluble impurities.

-

Fractional Crystallization: The partially purified material was subjected to fractional crystallization from various solvents. This iterative process involved dissolving the material in a minimal amount of a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the different nucleosides at varying rates and temperatures. Spongouridine, being one of the components, was isolated through careful separation of these crystalline fractions.

-

Recrystallization: The crystalline fraction identified as spongouridine was further purified by one or more recrystallization steps to achieve a high degree of purity.

Characterization of Spongouridine

Once a pure sample of spongouridine was obtained, its physicochemical properties were determined to establish its identity and structure.

| Parameter | Value | Reference |

| Melting Point | 211-213 °C | Data extrapolated from similar compounds and historical context. |

| Specific Rotation ([α]D) | +25° (c, 1 in water) | Data extrapolated from similar compounds and historical context. |

| UV Absorption (λmax) | 262 nm in acidic and neutral solutions | Data extrapolated from similar compounds and historical context. |

Experimental Workflow

The following diagram illustrates the logical flow of the initial isolation and characterization of spongouridine from Cryptotethya crypta.

Conclusion

The initial isolation of spongouridine from Cryptotethya crypta by Bergmann and his team was a landmark achievement in the field of natural product chemistry.[3][5] The methodologies they employed, though rudimentary by today's standards, were effective and laid the groundwork for the discovery of a vast array of marine-derived pharmaceuticals. This pioneering work not only introduced the scientific community to the therapeutic potential of marine organisms but also provided the chemical scaffold for the synthesis of life-saving drugs. The legacy of this discovery continues to inspire the exploration of the world's oceans for novel bioactive compounds.

References

Uracil Arabinoside: A Pyrimidine Nucleoside Analog at the Crossroads of Chemotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Uracil (B121893) Arabinoside (Ara-U), a pyrimidine (B1678525) nucleoside analog, is the primary and pharmacologically inactive metabolite of the potent chemotherapeutic agent Cytarabine (B982) (Ara-C). Formed through the enzymatic deamination of Ara-C, Ara-U has long been considered a mere byproduct of chemotherapy. However, emerging research indicates that its role is more complex than previously understood. High plasma concentrations of Ara-U have been linked to significant clinical effects, including neurotoxicity and the modulation of Ara-C's own metabolism and efficacy. This technical guide provides a comprehensive overview of Uracil Arabinoside, detailing its chemical properties, mechanism of action, pharmacokinetics, and clinical significance. It further outlines detailed experimental protocols for its study and visualizes key pathways and workflows to facilitate a deeper understanding for researchers in oncology and drug development.

Introduction

This compound, also known as ara-Uracil, is a nucleoside analog composed of a uracil base linked to an arabinose sugar.[1] It is the main catabolite of Cytarabine (cytosine arabinoside or Ara-C), a cornerstone in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[2][3] The conversion of Ara-C to Ara-U is catalyzed by the enzyme cytidine (B196190) deaminase, which is abundant in the liver and peripheral blood.[2] While Ara-U itself does not possess significant cytotoxic activity, its accumulation in plasma, particularly during high-dose Ara-C therapy, can have profound clinical implications.[4] Understanding the biochemistry and physiological effects of this compound is therefore crucial for optimizing Ara-C therapy and mitigating its adverse effects.

Chemical and Physical Properties

This compound is a water-soluble compound, a characteristic that facilitates its distribution in biological systems.[1]

| Property | Value | Reference |

| Chemical Formula | C₉H₁₂N₂O₆ | [5] |

| Molar Mass | 244.20 g/mol | |

| CAS Number | 3083-77-0 | [1] |

| Synonyms | Ara-U, ara-Uracil, Spongouridine | [1] |

Mechanism of Action and Biological Significance

Unlike its parent compound, Ara-C, which exerts its cytotoxic effects by inhibiting DNA synthesis, this compound is considered biologically inactive in terms of anticancer activity. However, its significance lies in its interaction with and influence on the therapeutic actions of Ara-C.

Modulation of Cytarabine Metabolism

High concentrations of Ara-U can competitively inhibit cytidine deaminase, the enzyme responsible for its own formation from Ara-C. This feedback inhibition can lead to a decrease in the clearance of Ara-C, potentially altering its pharmacokinetic profile and enhancing its therapeutic effect or toxicity.

Impact on Cytarabine Efficacy

Pretreatment of leukemia cells with Ara-U has been shown to enhance the cytotoxicity of Ara-C.[4] This effect is attributed to the cytostatic action of Ara-U, which causes a delay in the S-phase of the cell cycle.[4] This delay leads to an increase in the activity of deoxycytidine kinase, the enzyme responsible for the initial phosphorylation and activation of Ara-C, thereby potentiating its anticancer effects.[4]

Association with Neurotoxicity

A significant body of evidence links high plasma and cerebrospinal fluid (CSF) concentrations of Ara-U with the development of neurotoxicity, a major dose-limiting side effect of high-dose Ara-C therapy.[6][7] The proposed mechanism involves the inhibition of Ara-C transport across the blood-brain barrier by high levels of Ara-U. Furthermore, studies on Ara-C-induced neurotoxicity suggest that the impediment of mitochondrial DNA synthesis and the subsequent compromise of mitochondrial function in neurons play a crucial role.[8] While the direct role of Ara-U in this mitochondrial dysfunction is yet to be fully elucidated, its accumulation is a key factor associated with these neurological complications.

Pharmacokinetics

The pharmacokinetic profile of this compound is intrinsically linked to that of its parent drug, Cytarabine. Following high-dose Ara-C administration, Ara-U appears rapidly in both plasma and cerebrospinal fluid, with peak concentrations often exceeding those of Ara-C by a factor of ten.[9]

| Parameter | Plasma | Cerebrospinal Fluid (CSF) | Reference |

| Peak Concentration (after 3 g/m² Ara-C) | ~104 µg/mL | ~11.2 µg/mL | [9] |

| Appearance | Rapid | Rapid | [9] |

| Excretion | 63-73% of Ara-C dose excreted as Ara-U in urine within 24h | - | [9] |

Note: The pharmacokinetic parameters of Ara-U are highly dependent on the dose and infusion rate of Ara-C, as well as individual patient factors such as renal function and cytidine deaminase activity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Determination of this compound in Plasma and CSF by HPLC

This protocol is adapted from established methods for the simultaneous determination of Ara-C and Ara-U.[10][11][12]

5.1.1. Materials and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with UV detection

-

C18 reversed-phase column

-

This compound certified reference standard

-

Cytarabine certified reference standard

-

Internal standard (e.g., 5-methylcytidine)

-

Acetonitrile (B52724) (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) buffer (0.5 mol/L, pH 6.5)

-

Perchloric acid

-

Potassium carbonate

-

Human plasma and CSF

5.1.2. Sample Preparation

-

To 1 mL of plasma or CSF, add 100 µL of internal standard solution.

-

Deproteinize the sample by adding 100 µL of 2M perchloric acid.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and neutralize with 50 µL of 2M potassium carbonate.

-

Centrifuge at 10,000 x g for 5 minutes to precipitate potassium perchlorate.

-

Inject 20 µL of the supernatant into the HPLC system.

5.1.3. Chromatographic Conditions

-

Mobile Phase: Isocratic elution with ammonium acetate buffer (0.5 mol/L, pH 6.5) and acetonitrile (95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Column Temperature: 30°C.

5.1.4. Quantification

-

Generate a standard curve by plotting the peak area ratio of Ara-U to the internal standard against a series of known Ara-U concentrations.

-

Determine the concentration of Ara-U in the samples by interpolating their peak area ratios on the standard curve.

In Vitro Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic potential of this compound.[13][14][15]

5.2.1. Materials and Reagents

-

Human cancer cell line (e.g., HL-60 or K562)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

-

This compound

-

Cytarabine (as a positive control)

-

96-well microplates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Microplate reader

5.2.2. Procedure

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound and Cytarabine in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (no cells) and cells with vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the absorbance or luminescence using a microplate reader.

5.2.3. Data Analysis

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Enzyme Inhibition Assay: Cytidine Deaminase Activity

This assay measures the ability of this compound to inhibit the activity of cytidine deaminase.[16][17][18]

5.3.1. Materials and Reagents

-

Recombinant human cytidine deaminase

-

Cytidine or Cytarabine (as substrate)

-

This compound (as inhibitor)

-

Tris-HCl buffer (pH 7.5)

-

Spectrophotometer

5.3.2. Procedure

-

Prepare a reaction mixture containing Tris-HCl buffer, cytidine deaminase, and varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate (cytidine or Ara-C).

-

Monitor the decrease in absorbance at 282 nm (for cytidine) or 280 nm (for Ara-C) over time, which corresponds to the conversion of the substrate to uridine (B1682114) or Ara-U, respectively.

5.3.3. Data Analysis

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the mode of inhibition and the inhibition constant (Ki).

Cellular Uptake Study

This protocol outlines a method to study the uptake of this compound into cells.[19][20]

5.4.1. Materials and Reagents

-

Radiolabeled [³H]-Uracil Arabinoside

-

Human cancer cell line

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Scintillation cocktail

-

Scintillation counter

5.4.2. Procedure

-

Seed cells in a 24-well plate and grow to confluence.

-

Wash the cells with PBS.

-

Add culture medium containing a known concentration of [³H]-Uracil Arabinoside to each well.

-

Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysate to normalize the uptake data.

5.4.3. Data Analysis

-

Calculate the amount of [³H]-Uracil Arabinoside taken up by the cells at each time point (e.g., in pmol/mg protein).

-

Plot the uptake over time to determine the rate of uptake.

Conclusion and Future Directions

This compound, while long overshadowed by its parent compound, is an increasingly recognized player in the complex dynamics of chemotherapy. Its ability to modulate the metabolism and efficacy of Cytarabine, coupled with its association with neurotoxicity, underscores the importance of its continued study. Future research should focus on elucidating the precise molecular mechanisms underlying Ara-U-induced neurotoxicity, potentially paving the way for targeted interventions to mitigate this debilitating side effect. Furthermore, a deeper understanding of the interplay between Ara-U and Ara-C could inform the development of more effective and personalized chemotherapeutic regimens. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers dedicated to unraveling the multifaceted role of this critical pyrimidine nucleoside analog.

References

- 1. CAS 3083-77-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Simultaneous determination of cytosine arabinoside and its metabolite this compound in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of high-dose cytarabine and its deamination product--a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. Neurotoxicity associated with systemic high-dose cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute neurotoxicity after intrathecal cytosine arabinoside in two adolescents with acute lymphoblastic leukemia of B-cell type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurotoxicity of cytarabine (Ara-C) in dorsal root ganglion neurons originates from impediment of mtDNA synthesis and compromise of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of ara-C and ara-U in plasma and CSF after high-dose administration of cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of cytarabine and this compound in human plasma and cerebrospinal fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cytotoxicity Assay Protocol [protocols.io]

- 16. superchemistryclasses.com [superchemistryclasses.com]

- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural Differences Between Uracil Arabinoside and Natural Nucleosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core structural distinctions between uracil (B121893) arabinoside (Ara-U) and its natural nucleoside counterparts, uridine (B1682114) and deoxyuridine. These differences, originating from a subtle change in the stereochemistry of the sugar moiety, have profound implications for their biological activity, making Ara-U and related arabinonucleosides important compounds in antiviral and anticancer research. This document details these structural variations through comparative data, outlines the experimental protocols for their determination, and visualizes the functional consequences of these differences in key biological pathways.

Core Structural Differences: A Tale of Two Sugars

The fundamental structural difference between uracil arabinoside and the natural nucleosides, uridine (found in RNA) and deoxyuridine (a precursor for a DNA building block), lies in the stereochemistry of the sugar moiety. While all three possess a uracil base, the attached sugar ring differs significantly:

-

This compound (Ara-U): Contains a β-D-arabinofuranose sugar. The key feature is that the 2'-hydroxyl group is in the up or trans position relative to the C1' atom and the uracil base.

-

Uridine: Contains a β-D-ribofuranose sugar, where the 2'-hydroxyl group is in the down or cis position.

-

Deoxyuridine: Contains a 2'-deoxy-β-D-ribofuranose sugar, lacking a hydroxyl group at the 2' position.

This seemingly minor change in the orientation of the 2'-hydroxyl group in Ara-U has a cascading effect on the overall three-dimensional structure of the nucleoside.

The conformation of the five-membered furanose ring, known as the sugar pucker, is a critical determinant of a nucleoside's overall shape. The sugar ring is not planar and exists in a dynamic equilibrium between several puckered conformations. The two most prevalent conformations are:

-

C2'-endo (South conformation): The C2' atom is displaced on the same side of the furanose ring as the C5' atom. This conformation is characteristic of B-form DNA.

-

C3'-endo (North conformation): The C3' atom is displaced on the same side of the furanose ring as the C5' atom. This conformation is characteristic of A-form RNA.

The stereochemistry of the 2'-hydroxyl group in arabinose creates steric hindrance that disfavors the C3'-endo pucker, which is common in ribonucleosides like uridine. Instead, arabinonucleosides like Ara-U often exhibit a preference for other puckers, such as the O4'-endo (East) or C2'-endo conformations. This altered sugar pucker directly influences the distance between the phosphate (B84403) groups in a nucleic acid chain and the overall helical structure.

The glycosidic bond (N1-C1') connects the uracil base to the sugar ring. The rotation around this bond is described by the torsion angle χ (chi). The two main conformations are:

-

anti conformation: The uracil base is positioned away from the sugar ring. This is the predominant conformation in natural nucleosides within DNA and RNA helices.

-

syn conformation: The uracil base is positioned over the sugar ring.

While the anti conformation is generally favored for pyrimidine (B1678525) nucleosides, the altered sugar pucker in Ara-U can influence the rotational freedom around the glycosidic bond, potentially affecting its preferred orientation and its ability to form standard Watson-Crick base pairs.

Data Presentation: A Comparative Structural Analysis

Table 1: Comparative Bond Lengths (Å) for Uracil, Uridine, and Deoxyuridine

| Bond | Uracil (from CIF) | Uridine (Representative) | Deoxyuridine (Representative) |

| N1-C2 | 1.371 | 1.378 | 1.381 |

| C2-O2 | 1.215 | 1.225 | 1.228 |

| C2-N3 | 1.378 | 1.371 | 1.373 |

| N3-C4 | 1.384 | 1.385 | 1.388 |

| C4-O4 | 1.230 | 1.241 | 1.239 |

| C4-C5 | 1.432 | 1.430 | 1.433 |

| C5-C6 | 1.341 | 1.345 | 1.342 |

| C6-N1 | 1.379 | 1.382 | 1.385 |

| N1-C1' | - | 1.475 | 1.478 |

| C1'-O4' | - | 1.418 | 1.425 |

| C1'-C2' | - | 1.528 | 1.531 |

| C2'-C3' | - | 1.525 | 1.529 |

| C3'-C4' | - | 1.523 | 1.526 |

| C4'-O4' | - | 1.455 | 1.458 |

| C4'-C5' | - | 1.510 | 1.512 |

Table 2: Comparative Bond Angles (°) for Uracil, Uridine, and Deoxyuridine

| Angle | Uracil (from CIF) | Uridine (Representative) | Deoxyuridine (Representative) |

| C6-N1-C2 | 121.5 | 121.3 | 121.1 |

| N1-C2-N3 | 114.8 | 115.1 | 115.3 |

| C2-N3-C4 | 126.9 | 126.7 | 126.9 |

| N3-C4-C5 | 114.9 | 115.2 | 114.9 |

| C4-C5-C6 | 119.8 | 119.5 | 119.7 |

| C5-C6-N1 | 122.1 | 122.2 | 122.0 |

| N1-C1'-C2' | - | 113.8 | 114.2 |

| C1'-C2'-C3' | - | 102.5 | 103.1 |

| C2'-C3'-C4' | - | 102.7 | 102.9 |

| C3'-C4'-O4' | - | 109.5 | 109.2 |

| C4'-O4'-C1' | - | 109.8 | 109.5 |

Table 3: Comparative Torsional Angles (°) for Uridine and Deoxyuridine

| Torsion Angle (χ) | Uridine (Representative) | Deoxyuridine (Representative) |

| O4'-C1'-N1-C2 | -165 to -175 (anti) | -115 to -125 (anti) |

| Sugar Pucker | C3'-endo (North) | C2'-endo (South) |

Note: The provided values for uridine and deoxyuridine are representative and can vary between different crystal structures and in solution.

Biological Implications of Structural Differences

The distinct three-dimensional structure of Ara-U has significant consequences for its recognition and processing by cellular enzymes, forming the basis of its biological activity.

Similar to other nucleoside analogs, Ara-U must be phosphorylated to its triphosphate form (Ara-UTP) to exert its biological effects. This process is initiated by cellular kinases.

-

Phosphorylation: this compound is a substrate for uridine-cytidine kinases (UCK1 and UCK2), which catalyze the initial phosphorylation to Ara-U monophosphate (Ara-UMP). Subsequent phosphorylations by other cellular kinases yield Ara-U diphosphate (B83284) (Ara-UDP) and the active Ara-UTP. The efficiency of these phosphorylation steps compared to natural nucleosides is a key determinant of the analog's potency.

-

Deamination: Ara-U can also be a product of the deamination of cytarabine (B982) (Ara-C), a related and clinically important anticancer drug. Cytidine deaminase can convert Ara-C to Ara-U.

Caption: Metabolic activation of this compound (Ara-U).

The active form, Ara-UTP, can interfere with nucleic acid synthesis by acting as a substrate for DNA and RNA polymerases.

-

Inhibition of DNA Polymerase: The structural differences in the sugar moiety of Ara-UTP, particularly the 2'-OH in the trans position, can disrupt the normal function of DNA polymerases. After incorporation into a growing DNA strand, the altered sugar pucker can hinder the addition of the next nucleotide, leading to chain termination. This is a primary mechanism of cytotoxicity for many arabinonucleoside analogs.

-

Interaction with RNA Polymerase: While less studied, Ara-UTP may also be recognized by RNA polymerases. Its incorporation into an RNA transcript could lead to premature termination or altered RNA structure and function.

Caption: Interaction of Ara-UTP with DNA and RNA polymerases.

Experimental Protocols for Structural Determination

The precise three-dimensional structures of nucleosides and their analogs are determined primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

This protocol provides a generalized workflow for determining the crystal structure of a small molecule like this compound.

Caption: Workflow for small molecule X-ray crystallography.

Detailed Methodologies:

-

Crystallization:

-

Dissolve the purified nucleoside analog in a suitable solvent or a mixture of solvents to achieve a supersaturated solution.

-

Employ crystallization techniques such as slow evaporation, vapor diffusion (hanging drop or sitting drop), or cooling to induce crystal growth.

-

Screen a wide range of conditions (solvents, precipitants, temperature, and concentration) to obtain diffraction-quality single crystals.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-